molecular formula C12H12N2O3 B13209798 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole

5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole

Cat. No.: B13209798
M. Wt: 232.23 g/mol
InChI Key: NOZCWMDIGZVGLL-UHFFFAOYSA-N
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Description

5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole is a chemical compound known for its unique structure and properties It consists of an oxazole ring substituted with a nitrophenyl group at the 5-position and a propan-2-yl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with isopropylamine to form an intermediate Schiff base, which then undergoes cyclization in the presence of an acid catalyst to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives .

Scientific Research Applications

5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Nitrophenyl)-3-methyl-1,2-oxazole
  • 5-(2-Nitrophenyl)-3-ethyl-1,2-oxazole
  • 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,3-oxazole

Uniqueness

5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-(2-nitrophenyl)-3-propan-2-yl-1,2-oxazole

InChI

InChI=1S/C12H12N2O3/c1-8(2)10-7-12(17-13-10)9-5-3-4-6-11(9)14(15)16/h3-8H,1-2H3

InChI Key

NOZCWMDIGZVGLL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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